molecular formula C22H26N4O3S B11121625 ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11121625
M. Wt: 426.5 g/mol
InChI Key: PJIWULZRXQCDAL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 2-[[2-[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H26N4O3S/c1-5-29-22(28)20-18(16-9-7-6-8-10-16)14-30-21(20)23-19(27)13-25(3)11-17-12-26(4)24-15(17)2/h6-10,12,14H,5,11,13H2,1-4H3,(H,23,27)

InChI Key

PJIWULZRXQCDAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN(C)CC3=CN(N=C3C)C

Origin of Product

United States

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